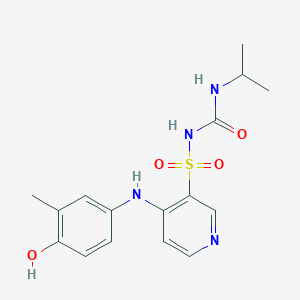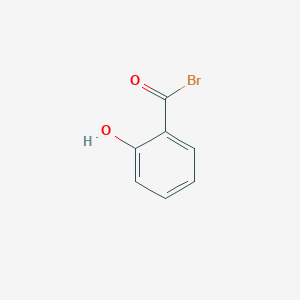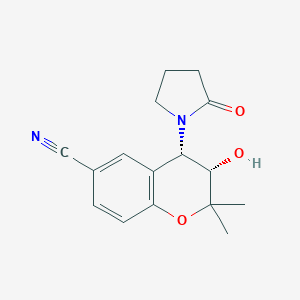
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran, also known as Ro 31-8220, is a synthetic compound that belongs to the family of benzopyran derivatives. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in scientific research.
Wirkmechanismus
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to the inhibition of various cellular processes.
Biochemische Und Physiologische Effekte
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use as an anti-cancer agent. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various inflammatory and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in lab experiments is its high selectivity for PKC. This allows researchers to specifically target PKC activity without affecting other cellular processes. However, (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has also been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, its high potency can make it difficult to determine optimal dosages for experiments.
Zukünftige Richtungen
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has shown promising results in various areas of research, including cancer, inflammation, and neurodegeneration. Future research could focus on optimizing dosages and delivery methods to minimize off-target effects and improve efficacy. Additionally, further studies could investigate the potential use of (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 in combination with other drugs or therapies to enhance its effects.
Synthesemethoden
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 is synthesized through a multi-step process that involves the reaction of 3,4-dihydro-2H-1-benzopyran with various reagents, including cyanogen bromide and 2-oxo-1-pyrrolidineacetamide. The final product is obtained through purification and isolation techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been widely used in scientific research as a potent and selective inhibitor of protein kinase C (PKC). PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by (3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran 31-8220 has been shown to have significant effects on cell signaling pathways, making it a valuable tool for studying the mechanisms of various diseases.
Eigenschaften
CAS-Nummer |
148811-94-3 |
|---|---|
Produktname |
(3S,4S)-2,2-Dimethyl-3beta-hydroxy-4beta-(2-oxopyrrolizino)-3,4-dihydro-6-cyano-2H-1-benzopyran |
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
(3S,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
TVZCRIROJQEVOT-GJZGRUSLSA-N |
Isomerische SMILES |
CC1([C@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Kanonische SMILES |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)

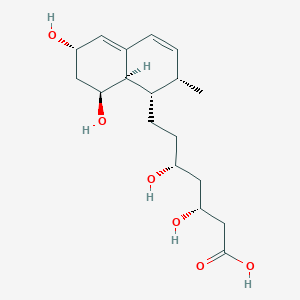

![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
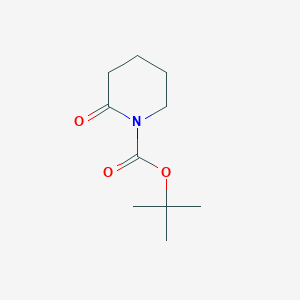




![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
